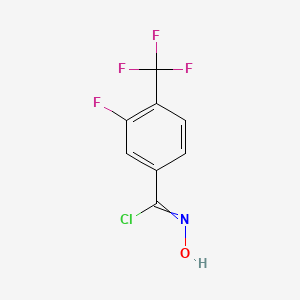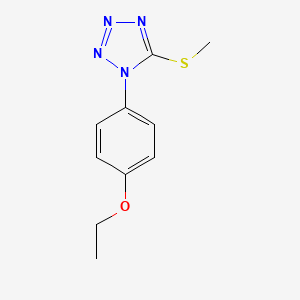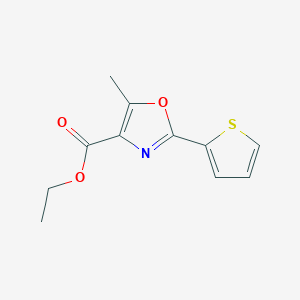![molecular formula C9H5F3N4 B13680591 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of the trifluoromethyl group and the nitrile group makes this compound particularly interesting for various applications in medicinal chemistry and agrochemistry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide. This reaction proceeds regioselectively to form the desired product . Industrial production methods often utilize flow reactors to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various metal catalysts for coupling reactions. Major products formed from these reactions include derivatives with different functional groups attached to the pyrazole or pyridine rings .
Applications De Recherche Scientifique
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antifungal activity against various phytopathogenic fungi.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport and energy production in the fungal cells . This leads to the inhibition of fungal growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile include:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the trifluoromethyl group but lacks the fused pyridine ring.
3-Cyanopyridine: This compound has a nitrile group attached to the pyridine ring but lacks the pyrazole ring and trifluoromethyl group.
The uniqueness of this compound lies in its fused ring structure and the presence of both trifluoromethyl and nitrile groups, which confer distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C9H5F3N4 |
|---|---|
Poids moléculaire |
226.16 g/mol |
Nom IUPAC |
1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H5F3N4/c1-16-8-6(2-5(3-13)4-14-8)7(15-16)9(10,11)12/h2,4H,1H3 |
Clé InChI |
PXBDWMLRHHOXBR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=N2)C#N)C(=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)


![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
![2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)



![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
